4-(4-Biphenylyl)butyric acid
Overview
Description
Scientific Research Applications
4-(4-Biphenylyl)butyric acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of 4-(4-Biphenylyl)butyric acid is the Endoplasmic Reticulum (ER). The ER is a cellular organelle involved in protein synthesis and folding. This compound acts as a chemical chaperone, assisting in protein folding and alleviating ER stress .
Mode of Action
This compound interacts with its target, the ER, by binding to exposed hydrophobic segments of unfolded proteins . This interaction assists in the proper folding of these proteins, reducing ER stress. As a histone deacetylase (HDAC) inhibitor, it also plays a role in regulating gene expression .
Biochemical Pathways
The action of this compound affects the ER stress pathway. By assisting in protein folding, it reduces the accumulation of unfolded and misfolded proteins in the ER, a condition that can lead to ER stress and amplify inflammatory reactions .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in ER stress and inflammation. In a study on mice with hyperoxia-induced acute lung injury, treatment with this compound significantly prolonged survival, decreased lung edema, and reduced levels of inflammatory mediators .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, the presence of other compounds, such as those found in the diet or medications, could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is permeant to the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It also inhibits CYP2D6, an enzyme involved in the metabolism of many drugs .
Cellular Effects
It has been suggested that it may have neuroprotective effects . It has been shown to protect cells against thapsigargin-induced apoptotic cell death . It is also known to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Molecular Mechanism
It is known to act as a chemical chaperone, assisting in the folding of proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against HDACs .
Temporal Effects in Laboratory Settings
It is known that high doses of this compound are required for therapeutic efficacy .
Metabolic Pathways
It is known to inhibit CYP2D6, an enzyme involved in the metabolism of many drugs .
Transport and Distribution
It is known to have high gastrointestinal absorption and is permeant to the blood-brain barrier .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can be found in various cell types throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with butyric acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and butyric acid moieties.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Biphenylyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Products include biphenyl carboxylic acids and ketones.
Reduction: Products include biphenyl alcohols and aldehydes.
Substitution: Products include halogenated or nitrated biphenyl derivatives.
Comparison with Similar Compounds
4-Phenylbutyric acid: Similar structure but lacks the biphenyl group.
4-(4-Nitrophenyl)butyric acid: Contains a nitro group instead of a biphenyl group.
4-(4-Methoxyphenyl)butyric acid: Contains a methoxy group instead of a biphenyl group.
Uniqueness: 4-(4-Biphenylyl)butyric acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-phenylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAQQLHYUBFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456672 | |
Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-60-9 | |
Record name | [1,1′-Biphenyl]-4-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound 4-(4-Biphenylyl)butyric acid and its derivative, 4-(4'-biphenylyl)-1-butanol, as described in the research?
A1: The research focuses on the synthesis of 4-(4'-biphenylyl)-1-butanol, highlighting its potential use as an anti-inflammatory agent (antiphlogistic) []. this compound serves as a crucial precursor in this synthesis. While the exact mechanism of action for the anti-inflammatory effect isn't detailed in the abstract, the synthesis pathway emphasizes the importance of this compound in producing potentially valuable pharmaceutical compounds. Further research would be needed to fully understand the pharmacological properties and confirm the efficacy of 4-(4'-biphenylyl)-1-butanol as an anti-inflammatory agent.
Q2: Can you elaborate on the synthesis process of 4-(4'-biphenylyl)-1-butanol from this compound as described in the research?
A2: The research outlines a multi-step synthesis pathway for 4-(4'-biphenylyl)-1-butanol, with this compound as a key intermediate [].
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